(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
Description
Properties
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33FN2O6S/c1-37-28-18-22-14-17-33(27(26(22)19-29(28)38-2)20-39-24-10-8-23(31)9-11-24)30(34)21-6-12-25(13-7-21)40(35,36)32-15-4-3-5-16-32/h6-13,18-19,27H,3-5,14-17,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNSNIJRKZXXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A fluorinated phenoxy group
- A dimethoxy-substituted isoquinoline core
- A piperidinylsulfonyl phenyl moiety
Molecular Formula and Weight
- Molecular Formula : C26H25FN2O5S
- Molecular Weight : 460.55 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways related to cell growth and survival.
In Vitro Studies
Research has indicated that this compound exhibits significant inhibitory effects against various enzymes:
These results suggest that the compound may have anti-inflammatory and anti-diabetic properties.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that the compound showed a 64.28% inhibition of inflammation markers in vivo, comparable to Celecoxib (57.14% inhibition) .
- Neuroprotective Effects : In models of Alzheimer's disease, the compound exhibited potential as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic function in neurodegenerative conditions .
Pharmacological Implications
The promising biological activities of this compound suggest several therapeutic applications:
- Anti-inflammatory Drugs : Due to its COX-II inhibitory activity, it may serve as a new candidate for treating inflammatory diseases.
- Neuroprotective Agents : Its ability to inhibit acetylcholinesterase positions it as a potential treatment for Alzheimer's disease.
Scientific Research Applications
Therapeutic Potential
The compound has demonstrated promising activity in several areas:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Acetylcholinesterase Inhibition :
Case Studies and Research Findings
- Study on Anticancer Activity :
- Inflammation Models :
- Neuroprotective Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of fluorophenoxy, dimethoxy-tetrahydroisoquinoline, and piperidinylsulfonyl groups. Below is a comparative analysis with key analogues:
Key Comparative Observations
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxy group in the target compound provides moderate electron withdrawal, which may stabilize charge-transfer interactions compared to the electron-donating 4-aminophenoxy group in Compound 133 . The piperidinylsulfonyl group introduces both polarity (via sulfonyl) and conformational flexibility (via piperidine), contrasting with the rigid 3-bromophenyl group in Compound 133 .
Impact of Heterocyclic Cores: The tetrahydroisoquinoline core in the target compound and Compound 133 is associated with CNS activity, whereas the thienopyrimidine core in the analogue from may favor kinase inhibition.
Solubility and Binding :
- Sulfonyl-containing compounds (e.g., phenylsulfonyl in , piperidinylsulfonyl in the target compound) exhibit higher aqueous solubility compared to halogenated derivatives (e.g., bromo in , chloro in ).
Computational and Pharmacodynamic Insights
Docking and Binding Affinity
For example:
- The piperidinylsulfonyl group may form hydrogen bonds with lysine or arginine residues in target proteins.
- Fluorine’s electronegativity enhances dipole interactions, as seen in analogues with difluorophenyl groups .
Toxicity and Metabolic Stability
- The 4-fluorophenoxy group reduces oxidative metabolism compared to unsubstituted phenoxy groups.
- Piperidinylsulfonyl moieties are less prone to hydrolysis than ester or amide linkages in related compounds .
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and sulfonamide formation. Key steps include:
- Use of palladium or copper catalysts for coupling aromatic moieties (e.g., Suzuki-Miyaura reactions) .
- Reflux conditions in solvents like ethanol or dimethylformamide (DMF) to enhance reaction yields .
- Final purification via column chromatography or recrystallization to achieve >95% purity.
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and stereochemistry (e.g., methoxy groups at C6 and C7) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment and retention time matching against standards .
- Mass Spectrometry (HR-ESIMS): Exact mass determination to confirm molecular formula .
Q. What solvents and reaction conditions are optimal for stabilizing this compound during storage?
- Store in anhydrous dimethyl sulfoxide (DMSO) or ethanol at -20°C to prevent hydrolysis of the sulfonyl and fluorophenoxy groups .
- Avoid exposure to light due to potential photodegradation of the dihydroisoquinoline core .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity and target binding?
- Molecular Docking (e.g., Glide): Simulate interactions with proteins like NMDA receptors or cholinesterases using rigid receptor models and OPLS-AA force fields .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox behavior or fluorescence potential .
- SAR Analysis: Compare with analogs (e.g., piperidine-sulfonyl derivatives) to identify critical pharmacophores .
Q. What experimental strategies resolve contradictions in elemental analysis data?
Example: If carbon/nitrogen ratios deviate from theoretical values (e.g., ±0.5%), employ:
- Orthogonal Techniques: Combustion analysis paired with X-ray crystallography to confirm stoichiometry .
- Isotopic Labeling: Trace impurities via 15N or 13C isotopic enrichment in key functional groups .
Q. How can reaction yields be systematically optimized for large-scale synthesis?
- Heuristic Algorithms (e.g., Bayesian Optimization): Screen solvent/base combinations and catalyst loadings to maximize yield .
- Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) .
- In Situ Monitoring: ReactIR or HPLC tracking to halt reactions at peak conversion .
Q. What assays are suitable for evaluating its biological activity and mechanism of action?
- Radioligand Binding Assays: Use 125I-labeled analogs to quantify affinity for targets like sigma-2 receptors .
- Enzyme Inhibition Studies: Measure IC50 against butyrylcholinesterase (BChE) via Ellman’s method .
- Cellular Uptake Assays: Fluorescent tagging (e.g., maleimide derivatives) to monitor subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
